Hexamethyldisilazane
Overview
Description
Hexamethyldisilazane is an organosilicon compound with the molecular formula C₆H₁₉NSi₂. It is a derivative of ammonia, where two hydrogen atoms are replaced by trimethylsilyl groups. This compound is widely used in organic synthesis and organometallic chemistry due to its versatility and cost-effectiveness .
Mechanism of Action
Hexamethyldisilazane (HMDS), also known as Bis(trimethylsilyl)amine, is an organosilicon compound with the molecular formula [(CH3)3Si]2NH . It is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms .
Target of Action
HMDS is primarily used as a reagent in condensation reactions of heterocyclic compounds . It is also used for the protection of sensitive functional groups during chemical synthesis .
Mode of Action
HMDS interacts with its targets through a process known as silylation. This involves the replacement of a hydrogen atom in the target molecule with a trimethylsilyl group . The N-Si bond cleavage in HMDS serves as a convenient nitrogen source in multicomponent reactions .
Biochemical Pathways
HMDS affects various biochemical pathways. It is used in Michael–aldol reactions and as a silylation, amination, and amidation agent . The trimethylsilane part of HMDS can participate in heterocycle formation through various mechanisms, such as acting as a cyclization promoter .
Pharmacokinetics
It is known that hmds can be used to silylate oh groups of organic compounds to increase their volatility, enabling gc-analysis of chemicals that are otherwise non-volatile .
Result of Action
The result of HMDS’s action is the formation of new compounds with altered properties. For example, it is used in the synthesis of heterocycles . It can also be used to fabricate silicon carbonitride thin films or coatings .
Action Environment
The action of HMDS can be influenced by environmental factors. For instance, it is used as a molecular precursor in chemical vapor deposition techniques, where the reaction environment can significantly affect the outcome . It is also used in reactions aligned with green chemistry concepts, such as solvent-free conditions, microwave-assisted reactions, one-pot procedures, and atom economy protocols .
Preparation Methods
Hexamethyldisilazane is synthesized by treating trimethylsilyl chloride with ammonia. The reaction is as follows: [ 2 (\text{CH}_3)_3\text{SiCl} + 3 \text{NH}_3 \rightarrow (\text{CH}_3)_3\text{Si}_2\text{NH} + 2 \text{NH}_4\text{Cl} ] Alternatively, ammonium nitrate together with triethylamine can be used . Industrial production often involves the use of a pressure reactor where streams of ammonia and trimethylchlorosilane are reacted together at high temperatures and pressures .
Chemical Reactions Analysis
Hexamethyldisilazane undergoes various types of chemical reactions, including:
Silylation: It is used to convert hydroxy compounds into trimethylsilyl ethers.
Amination: It can act as a nitrogen source in multicomponent reactions.
Amidation: It is used in the formation of amides.
Common reagents and conditions include the use of catalysts like TMSOTf and microwave irradiation to achieve high yields and short reaction times . Major products formed from these reactions include trimethylsilyl ethers and various heterocycles .
Scientific Research Applications
Hexamethyldisilazane has numerous applications in scientific research:
Comparison with Similar Compounds
Hexamethyldisilazane is often compared with other organosilicon compounds like:
Bis(trimethylsilyl)amine: Similar in structure but used differently in synthetic organic chemistry.
Hexamethyldisiloxane: Used in the production of silylethers and other silyl-protected functional groups.
This compound stands out due to its versatility in various chemical reactions and its applications in multiple fields, making it a unique and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[dimethyl-(trimethylsilylamino)silyl]methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUAGWLWBBFQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19NSi2 | |
Record name | HEXAMETHYL DISILAZANE | |
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Related CAS |
27495-70-1, Array | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, homopolymer | |
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Record name | Hexamethyldisilazane | |
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DSSTOX Substance ID |
DTXSID2025395 | |
Record name | Hexamethyldisilazane | |
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Molecular Weight |
161.39 g/mol | |
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Physical Description |
Hexamethyl disilazane appears as a liquid. May be toxic by ingestion. Irritates skin and eyes. Vapors are heavier than air. May emit highly toxic nitrogen oxide fumes when heated to decomposition. Used to make other chemicals., Liquid | |
Record name | HEXAMETHYL DISILAZANE | |
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Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)- | |
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Boiling Point |
125 °C | |
Record name | HEXAMETHYLDISILAZANE | |
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Flash Point |
48 °F (NFPA, 2010), 27 °C, 81 °F (27 °C) closed cup, 14 °C (closed cup) /from table/ | |
Record name | HEXAMETHYL DISILAZANE | |
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Record name | Hexamethyldisilazane | |
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Record name | HEXAMETHYLDISILAZANE | |
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Solubility |
Soluble in acetone, benzene, ethyl ether, heptane, perchloroethylene, Insol in water, reacts slowly, In water, 392 mg/l @ 25 °C /Estimated/ | |
Record name | HEXAMETHYLDISILAZANE | |
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Density |
0.7741 g/cu cm at 25 °C | |
Record name | HEXAMETHYLDISILAZANE | |
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Vapor Pressure |
13.8 [mmHg], 13.8 mm Hg at 25 °C | |
Record name | Hexamethyldisilazane | |
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Color/Form |
Colorless liquid | |
CAS No. |
999-97-3, 4039-32-1 | |
Record name | HEXAMETHYL DISILAZANE | |
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Record name | HEXAMETHYLDISILAZANE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Hexamethyldisilazane (HMDS) primarily interacts with target molecules containing hydroxyl groups (-OH) through a process called silylation. [, , , , ] In this reaction, HMDS replaces the hydrogen atom of the -OH group with a trimethylsilyl group (-Si(CH3)3). This modification typically results in:
- Increased hydrophobicity: The introduction of the non-polar trimethylsilyl group significantly reduces the polarity of the target molecule, making it more hydrophobic. [, , , ]
- Improved stability: Silylation can enhance the stability of the target molecule by protecting the reactive -OH group from unwanted reactions, such as hydrolysis. [, ]
- Altered physical properties: The change in molecular structure can impact properties like melting point, boiling point, and solubility. [, ]
ANone:
- Spectroscopic Data:
A: HMDS exhibits good compatibility with various materials, including glass, silicon dioxide, and polymers like chitosan and parylene. [, , , , ] Its performance under different conditions varies:
- Hydrolytic stability: HMDS-modified materials demonstrate improved resistance to hydrolysis, particularly in aqueous environments. [, ]
- Thermal stability: The thermal stability depends on the specific application and substrate. While HMDS itself decomposes at high temperatures, HMDS-modified surfaces can remain stable up to a certain point. [, , ]
- Chemical resistance: HMDS-treated materials generally exhibit good resistance to various chemicals, including acids and bases. []
ANone: While HMDS is primarily used as a silylating agent, it can also act as a catalyst in certain reactions:
- Acylation catalyst: HMDS facilitates the acylation of primary phenylalkyl amines with perfluorocarboxylic acids, acting as an acylation generator. [] This reaction shows selectivity towards primary phenylalkyl amines over aliphatic amines.
- Knoevenagel condensation: HMDS catalyzes the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with aromatic aldehydes. []
A: The SAR of HMDS mainly revolves around its silylating ability, which is influenced by the presence of the two trimethylsilyl groups. [, , ] Specific SAR studies detailing the impact of structural modifications on its activity, potency, and selectivity are not explicitly described within the provided research.
A: While the provided research does not delve into the historical context of HMDS research, it highlights its evolution as a versatile reagent in various fields. Early studies focused on its silylating ability and applications in analytical chemistry, like in gel permeation chromatography. [] Over time, its use expanded to surface modification, material science, and even as a catalyst in organic synthesis.
ANone: Absolutely, HMDS research demonstrates significant cross-disciplinary applications and synergies. It bridges chemistry and material science, finding use in diverse areas like:
- Material Science: Modifying surface properties of materials like silica, glass, and polymers to enhance hydrophobicity, abrasion resistance, and thermal stability. [, , , , ]
- Electronics: Treating silicon dioxide surfaces in organic field-effect transistors to improve device performance. []
- Bioseparation: Functionalizing materials like MCM-48 for enhanced bioseparation applications. []
- Microscopy: As a drying agent in the preparation of biological specimens for scanning electron microscopy. [, ]
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